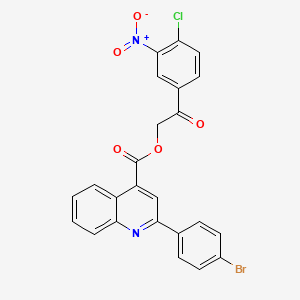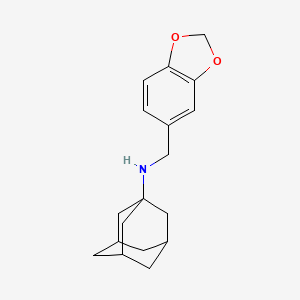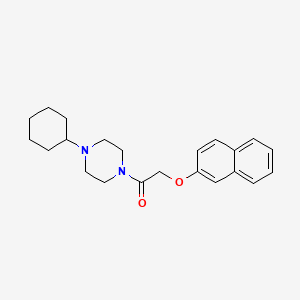![molecular formula C18H23NO B10878997 N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine CAS No. 355383-23-2](/img/structure/B10878997.png)
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is an organic compound characterized by a naphthalene ring substituted with a methoxy group and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and cyclohexanamine.
Formation of Intermediate: 4-methoxynaphthalene is first converted to 4-methoxynaphthalen-1-ylmethanol through a reduction reaction.
Condensation Reaction: The intermediate 4-methoxynaphthalen-1-ylmethanol is then reacted with cyclohexanamine under acidic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxynaphthalen-1-ylmethanal or 4-methoxynaphthalen-1-ylmethanoic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexylamine
- N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentylamine
- N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptylamine
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
355383-23-2 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3 |
InChI Key |
KMWIGJJYYICGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)
![(2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B10878925.png)
![N-[4-(2-azepan-1-yl-4,5-dicyanophenoxy)phenyl]acetamide](/img/structure/B10878930.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878941.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10878943.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
![Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10878953.png)
![2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10878956.png)


![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878999.png)
